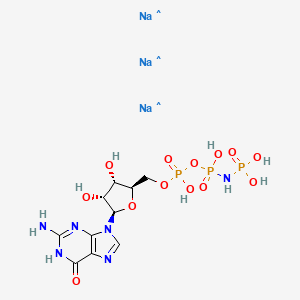
Guanylyl Imidodiphosphate (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanylyl Imidodiphosphate (trisodium) is a nonhydrolyzable analog of guanosine triphosphate. It is known for its ability to bind to and irreversibly activate G proteins in the presence of magnesium ions. This compound is a potent stimulator of adenylate cyclase and is widely used in studies of protein synthesis, particularly in the context of guanosine triphosphate binding, hydrolysis, and release processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanylyl Imidodiphosphate (trisodium) is synthetically prepared by modifying guanosine triphosphate. The modification involves replacing an oxygen atom in the triphosphate moiety with an amine group, creating a non-hydrolyzable linkage. This synthetic route ensures the compound’s stability and effectiveness in various biochemical applications .
Industrial Production Methods: Industrial production of Guanylyl Imidodiphosphate (trisodium) typically involves large-scale chemical synthesis under controlled conditions. The process includes the preparation of stock solutions in buffers with a pH range of 7.0-8.5 to maintain stability. The compound is stored at low temperatures to prevent hydrolysis and degradation .
Chemical Reactions Analysis
Types of Reactions: Guanylyl Imidodiphosphate (trisodium) primarily undergoes binding and activation reactions rather than traditional chemical reactions like oxidation or reduction. It binds tightly to G proteins and activates adenylate cyclase in the presence of magnesium ions .
Common Reagents and Conditions:
Reagents: Magnesium ions, buffers with pH 7.0-8.5.
Conditions: Controlled temperature, typically stored at -20°C to -80°C to prevent hydrolysis.
Major Products Formed: The major product formed from the interaction of Guanylyl Imidodiphosphate (trisodium) with G proteins is the activated G protein complex, which subsequently stimulates adenylate cyclase activity .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Guanylyl imidodiphosphate has a molecular formula of C10H14N6Na3O13P3 and a molecular weight of approximately 588.14 g/mol. It is characterized by the replacement of one oxygen atom in GTP with an imido group, rendering it resistant to hydrolysis. This property allows it to bind tightly to G-proteins and activate various cellular processes without undergoing degradation .
Key Mechanisms
- G-Protein Activation : Guanylyl imidodiphosphate binds to G-proteins in the presence of magnesium ions, facilitating their activation. This is crucial for signal transduction pathways that regulate numerous cellular functions .
- Stimulation of Adenylate Cyclase : It acts as a potent stimulator of adenylate cyclase, which is involved in the conversion of ATP to cyclic AMP, a key signaling molecule in many biological processes .
Protein Synthesis Studies
Guanylyl imidodiphosphate is extensively used in studies related to protein synthesis. It plays a significant role in examining the initiation complex formation during translation. For example, researchers have utilized it to analyze the 48S pre-initiation complex in eukaryotic translation systems, providing insights into how proteins are synthesized within cells .
GTPase Activity Investigation
In studies involving GTPases, guanylyl imidodiphosphate serves as a substrate to investigate the mechanisms by which these enzymes hydrolyze GTP. A notable case study involved the Escherichia coli GTPase CgtAE, where guanylyl imidodiphosphate was used to explore its role in ribosomal function and protein synthesis .
Cell Signaling Research
The compound is frequently employed in cell signaling research to activate ADP-ribosylation factors (ARFs), which are critical regulators of vesicle trafficking and cytoskeletal dynamics. By using guanylyl imidodiphosphate, scientists can dissect the pathways involved in cellular signaling and transport mechanisms .
Structural Biology Applications
Guanylyl imidodiphosphate has been utilized in crystallization studies to elucidate protein structures. For instance, it has been used in crystallizing proteins such as Mycobacterium tuberculosis FtsZ, aiding in understanding bacterial cell division mechanisms .
Data Table: Summary of Applications
Mechanism of Action
Guanylyl Imidodiphosphate (trisodium) exerts its effects by binding to G proteins in the presence of magnesium ions. This binding is irreversible and leads to the activation of the G protein complex. The activated G protein then stimulates adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). This cascade of events is crucial for various cellular signaling pathways .
Comparison with Similar Compounds
- Guanosine 5’-[β,γ-imido]triphosphate
- Guanosine 5’-[β,γ-methylene]triphosphate
- Guanosine 5’-[β,γ-thio]triphosphate
Comparison: Guanylyl Imidodiphosphate (trisodium) is unique due to its nonhydrolyzable nature, which makes it a stable analog of guanosine triphosphate. Unlike other similar compounds, it binds irreversibly to G proteins, providing a potent and sustained activation of adenylate cyclase. This property makes it particularly valuable in studies requiring prolonged activation of G protein-coupled signaling pathways .
Properties
Molecular Formula |
C10H17N6Na3O13P3 |
|---|---|
Molecular Weight |
591.17 g/mol |
InChI |
InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
XBOGMLFGDCNTMK-CYCLDIHTSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















